![molecular formula C10H16O2 B13217414 3,7-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B13217414.png)
3,7-Dioxaspiro[5.6]dodec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dioxaspiro[56]dodec-9-ene is a spirocyclic compound with the molecular formula C10H16O2 It is characterized by a unique structure where a dioxane ring is fused to a cyclohexene ring, forming a spiro linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dioxaspiro[5.6]dodec-9-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,6-hexanediol with formaldehyde in the presence of an acid catalyst to form the dioxane ring, followed by cyclization to form the spiro compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dioxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon or the dioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction could produce spirocyclic alcohols.
Applications De Recherche Scientifique
3,7-Dioxaspiro[5.6]dodec-9-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3,7-Dioxaspiro[5.6]dodec-9-ene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,12-Dioxaspiro[5.6]dodec-9-ene: Another spirocyclic compound with similar structural features.
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride: A spirocyclic compound with nitrogen atoms in the ring.
Uniqueness
3,7-Dioxaspiro[5.6]dodec-9-ene is unique due to its specific dioxane-cyclohexene spiro linkage, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
3,7-dioxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C10H16O2/c1-2-4-10(12-7-3-1)5-8-11-9-6-10/h1,3H,2,4-9H2 |
Clé InChI |
MJEJVTHMZMXMQO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCOCC2)OCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


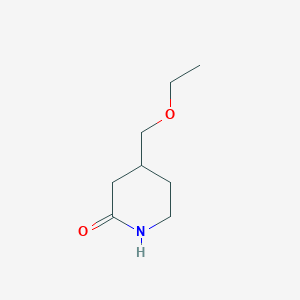
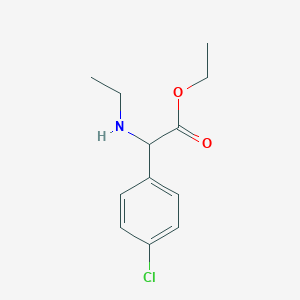

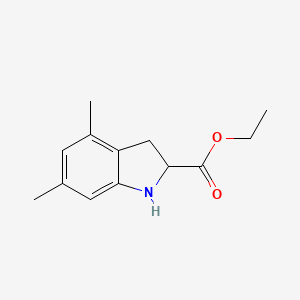
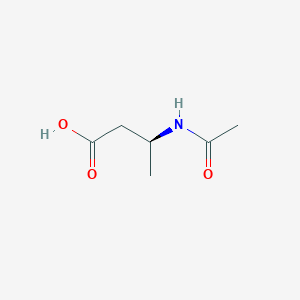
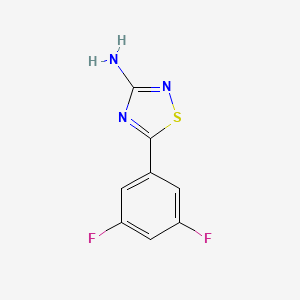
amine](/img/structure/B13217370.png)
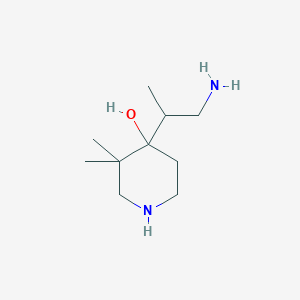
![1-tert-Butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13217392.png)

![Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13217404.png)
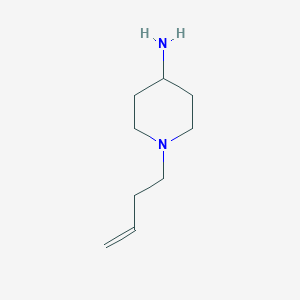
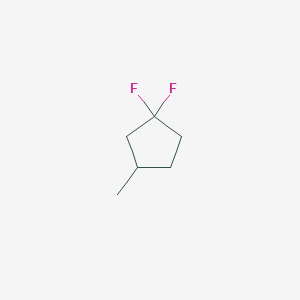
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
